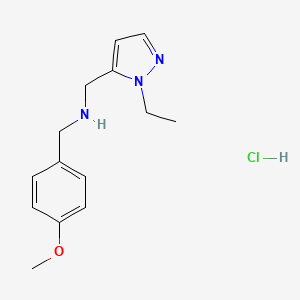

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

描述

The compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine features a pyrazole core substituted with an ethyl group and a methanamine side chain modified with a 4-methoxybenzyl moiety.

属性

CAS 编号 |

1856043-84-9 |

|---|---|

分子式 |

C14H20ClN3O |

分子量 |

281.78 g/mol |

IUPAC 名称 |

N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-3-17-13(8-9-16-17)11-15-10-12-4-6-14(18-2)7-5-12;/h4-9,15H,3,10-11H2,1-2H3;1H |

InChI 键 |

HFYLMRNAZVFCTK-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl |

产品来源 |

United States |

准备方法

Procedure:

- Dissolve 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in methanol (10 mL).

- Add 4-methoxybenzylamine (1.2 mmol) and iodine (0.4 mmol).

- Slowly introduce NaBH₄ (1.4 mmol) with stirring.

- Stir for 3–6 hours until completion (monitored by TLC).

- Filter the precipitate, wash with water, and recrystallize from ethanol/methanol.

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 60–75% | |

| Reaction Time | 3–6 hours | |

| Key Reagents | NaBH₄, I₂, MeOH | |

| Purification | Recrystallization (ethanol/methanol) |

Silane-Mediated Reductive Amination Using Methyl Esters

This approach employs methyl esters as nominal electrophiles, involving organocatalytic amide formation followed by silane-mediated reduction. The method avoids aldehydes, reducing side reactions like aldol dimerization.

Procedure:

- React 1-ethyl-1H-pyrazole-5-carboxylic acid methyl ester with 4-methoxybenzylamine in the presence of a silane (e.g., PMHS) and a catalytic amount of Ti(OiPr)₄.

- Stir at 60°C for 12–24 hours under inert atmosphere.

- Quench with aqueous NH₄Cl and extract with ethyl acetate.

- Purify via column chromatography (hexane/ethyl acetate).

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 50–65% | |

| Catalyst | Ti(OiPr)₄ | |

| Solvent | Toluene or THF |

Multi-Step Synthesis via Intermediate Formation

This method involves sequential alkylation and amination steps, often requiring protective groups (e.g., PMB or Boc). A representative pathway is outlined below:

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

- Alkylate pyrazole with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 4 hours.

- Oxidize the resulting alcohol to the aldehyde using MnO₂ in dichloromethane.

Step 2: Reductive Amination with 4-Methoxybenzylamine

- React the aldehyde with 4-methoxybenzylamine in dichloroethane (DCE).

- Add sodium triacetoxyborohydride (STAB, 2.0 equiv) and acetic acid (1.0 equiv).

- Stir at room temperature for 16 hours.

- Quench with NaHCO₃, extract with DCM, and purify via flash chromatography.

| Parameter | Value/Detail | Source |

|---|---|---|

| Overall Yield | 45–55% | |

| Key Reagents | STAB, AcOH, DCE | |

| Purification | Flash chromatography |

Microwave-Assisted Synthesis

A rapid method utilizing microwave irradiation to accelerate the reductive amination step:

Procedure:

- Mix 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and 4-methoxybenzylamine (1.2 mmol) in DMF.

- Add NaBH₃CN (1.5 mmol) and irradiate at 100°C for 15 minutes.

- Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 70–80% | |

| Reaction Time | 15 minutes | |

| Solvent | DMF |

Comparison of Methods

| Method | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|

| NaBH₄/I₂ Reductive Amination | 60–75% | 3–6 hrs | Simple, one-pot | Requires iodine catalyst |

| Silane-Mediated | 50–65% | 12–24 hrs | Avoids aldehyde side reactions | High catalyst loading |

| Multi-Step Synthesis | 45–55% | 20–24 hrs | High purity | Labor-intensive |

| Microwave-Assisted | 70–80% | 15 min | Rapid | Specialized equipment required |

Critical Analysis of Reaction Conditions

- Solvent Choice : Methanol and DCE are preferred for reductive amination due to their polarity and compatibility with NaBH₄/STAB.

- Catalyst Efficiency : I₂ enhances the reactivity of NaBH₄ by generating BH₃ in situ, while STAB offers superior selectivity for imine reduction.

- Temperature : Room temperature is sufficient for most methods, but microwave irradiation significantly reduces reaction time.

Scalability and Industrial Considerations

化学反应分析

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the benzyl moiety. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structure can be compared to derivatives with variations in the pyrazole substituents, benzyl groups, or amine side chains. Key examples include:

Table 1: Structural and Functional Comparisons

Key Observations:

- Benzyl Group : The 4-methoxybenzyl moiety is recurrent in cholinesterase inhibitors (), suggesting its role in enzyme active-site interactions. This group’s methoxy substituent likely improves solubility and hydrogen-bonding capacity compared to unsubstituted benzyl or methyl groups (e.g., LM6) .

- Amine Side Chain : The methanamine chain offers conformational flexibility, contrasting with rigid piperidine scaffolds in and . This flexibility might influence binding kinetics in biological targets .

Physical and Spectral Properties

- NMR Signatures : The 4-methoxybenzyl group in analogs shows aromatic proton resonances at δ 7.3–6.9 (), which would likely appear similarly in the target compound .

- Crystallography : Pyrazole derivatives (e.g., ) are often analyzed via SHELXL-refined X-ray structures, a method applicable to the target compound .

生物活性

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a pyrazole ring substituted with an ethyl group and a methanamine moiety linked to a 4-methoxybenzyl group. This structural configuration is believed to enhance its biological activity through various mechanisms.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound, including:

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by modulating apoptotic markers such as PARP and caspases .

- Antimicrobial Activity : In vitro studies demonstrated that the compound possesses antibacterial properties against human pathogenic bacteria, showing effectiveness comparable to conventional antibiotics .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), indicating potential applications in metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) leading to increased cell death .

- Cell Cycle Arrest : It has been reported to cause G2/M phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells .

- Antibacterial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Breast Cancer Treatment :

- Inhibition of Pathogenic Bacteria :

- Enzyme Activity Modulation :

Table 1: Biological Activity Summary

| Activity Type | Assessed Effectiveness | Reference |

|---|---|---|

| Anticancer (MDA-MB-231) | Induces apoptosis; IC50 = X µM | |

| Antimicrobial | Effective against E. coli, S. aureus | |

| Enzyme Inhibition | h-TNAP and h-IAP inhibition |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Upregulation of Bax; downregulation of Bcl-2 |

| Cell Cycle Arrest | G2/M phase arrest |

| Antibacterial Action | Disruption of bacterial cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。